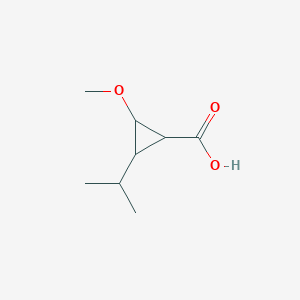
2-Isopropyl-3-methoxycyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-methoxycyclopropanecarboxylic acid, also known as IMCCA, is a cyclopropane-containing amino acid that has gained significant attention in the field of chemical biology. It is a non-proteinogenic amino acid that can be incorporated into peptides and proteins, making it a valuable tool for studying protein structure and function.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid is not well understood. However, it is believed that the cyclopropane ring in 2-Isopropyl-3-methoxycyclopropanecarboxylic acid can interact with other amino acids in a protein, altering its structure and function. This makes 2-Isopropyl-3-methoxycyclopropanecarboxylic acid a valuable tool for studying protein-ligand interactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid are not well characterized. However, it has been shown to have minimal toxicity in cell culture experiments, making it a promising tool for studying protein structure and function in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid is its ability to be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows for the easy introduction of cyclopropane-containing amino acids into proteins, making it a valuable tool for studying protein structure and function. However, one limitation of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid is that it is not a natural amino acid, and its effects on protein structure and function may not accurately reflect those of natural amino acids.
Orientations Futures
There are many future directions for the use of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid in scientific research. One potential application is in the study of protein-ligand interactions, as the cyclopropane ring in 2-Isopropyl-3-methoxycyclopropanecarboxylic acid may be able to interact with ligands in a protein. Additionally, 2-Isopropyl-3-methoxycyclopropanecarboxylic acid could be used to study the effects of cyclopropane-containing amino acids on protein stability and folding. Finally, 2-Isopropyl-3-methoxycyclopropanecarboxylic acid could be used as a tool for studying the effects of post-translational modifications on protein structure and function.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid involves the reaction of cyclopropanecarboxylic acid with isopropylmagnesium bromide and methanol. This reaction yields 2-Isopropyl-3-methoxycyclopropanecarboxylic acid as a white solid with a melting point of 105-107°C. The purity of the synthesized 2-Isopropyl-3-methoxycyclopropanecarboxylic acid can be confirmed using NMR spectroscopy.
Applications De Recherche Scientifique
2-Isopropyl-3-methoxycyclopropanecarboxylic acid has been used in a variety of scientific research applications. One of its main uses is as a tool for studying protein structure and function. 2-Isopropyl-3-methoxycyclopropanecarboxylic acid can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques, allowing researchers to study the effects of cyclopropane-containing amino acids on protein structure and function.
Propriétés
Numéro CAS |
122775-02-4 |
|---|---|
Nom du produit |
2-Isopropyl-3-methoxycyclopropanecarboxylic acid |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-methoxy-3-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-4(2)5-6(8(9)10)7(5)11-3/h4-7H,1-3H3,(H,9,10) |
Clé InChI |
KCCFKATXYGTEBQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C1OC)C(=O)O |
SMILES canonique |
CC(C)C1C(C1OC)C(=O)O |
Synonymes |
Cyclopropanecarboxylic acid, 2-methoxy-3-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
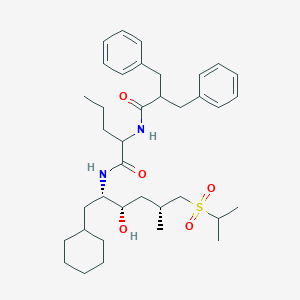
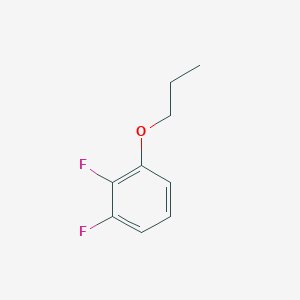
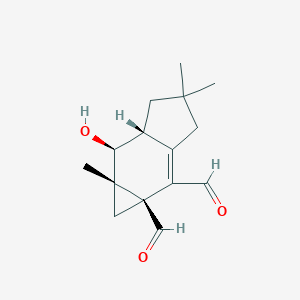
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
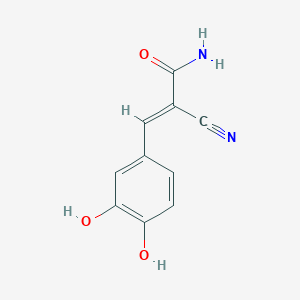
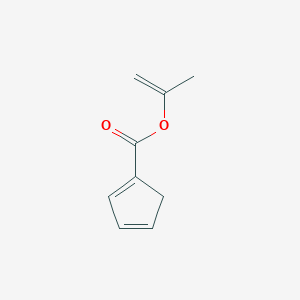
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
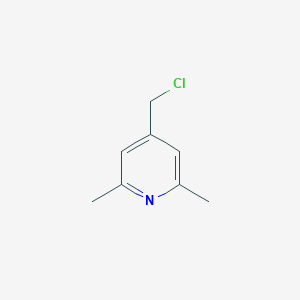
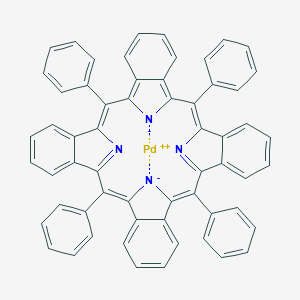
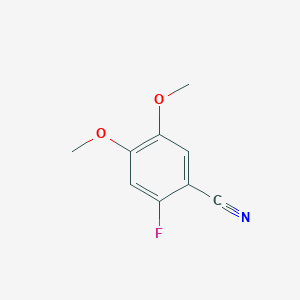
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
